REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12]([NH2:18])[C:13]1[O:17][CH:16]=[CH:15][CH:14]=1>CN1CCCC1=O>[O:17]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH2:12][NH:18][C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
|
1.72 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)C
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Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
150 °C
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Type
|
CUSTOM
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Details
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the mixture was stirred at 150° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
The fraction eluted with ethyl acetate-hexane (1:4-1:0)
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Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CNC1=C(C(=O)O)C=CC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 838 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |